4-Ethylbenzaldehyde oxime

Vue d'ensemble

Description

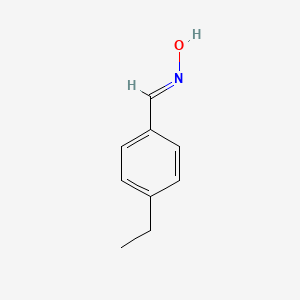

4-Ethylbenzaldehyde oxime is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of benzaldehyde oxime, where an ethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Ethylbenzaldehyde oxime can be synthesized through the condensation of 4-ethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs in an alcoholic solvent such as methanol or ethanol. The general reaction is as follows: [ \text{C₉H₁₀O} + \text{NH₂OH} \cdot \text{HCl} \rightarrow \text{C₉H₁₁NO} + \text{H₂O} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles.

Reduction: It can be reduced to form amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) in ethyl acetate can be used for oxidation.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Various electrophiles can be used to substitute the oxime group.

Major Products Formed:

Oxidation: Formation of 4-ethylbenzonitrile.

Reduction: Formation of 4-ethylbenzylamine.

Substitution: Formation of various substituted benzaldehyde derivatives.

Applications De Recherche Scientifique

Coordination Chemistry

Fluorescent Probes for Metal Ion Detection

4-Ethylbenzaldehyde oxime has been identified as a promising ligand for the detection of heavy metal ions. Its oxime functional group (-C=N-OH) allows for effective coordination with metal ions such as copper (Cu²⁺), iron (Fe³⁺), and lead (Pb²⁺). The compound exhibits a significant fluorescent response when interacting with these metal ions, making it suitable for use in fluorescence-based sensing applications.

- Mechanism of Action : The coordination occurs due to the lone pair of electrons on the nitrogen atom of the oxime group, which forms stable complexes with metal ions. This property has been utilized to develop sensitive fluorescent probes that can detect low concentrations of heavy metals in various samples, including environmental and biological matrices .

Nematicidal Properties

Recent studies have highlighted the nematicidal activity of this compound against various life stages of the root-knot nematode Meloidogyne incognita. This nematode is a significant agricultural pest that affects crop yields worldwide.

- Efficacy : The compound has shown strong activity against different stages of the nematode's life cycle, indicating its potential as a natural pesticide. The effectiveness of this compound suggests that it could be developed into a biopesticide formulation, providing an environmentally friendly alternative to synthetic nematicides .

Synthesis and Industrial Applications

Synthesis Pathways

The synthesis of this compound typically involves the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride under acidic or basic conditions. This process is relatively straightforward and can be adapted for large-scale production, making it viable for industrial applications.

- Industrial Uses : Given its properties as a ligand and its biological activity, this compound can be utilized in various industrial sectors, including agriculture (as a biopesticide) and environmental monitoring (as a fluorescent probe for heavy metals).

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 4-ethylbenzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The oxime group can also participate in nucleophilic addition reactions, forming stable intermediates that can further react to produce desired products.

Comparaison Avec Des Composés Similaires

Benzaldehyde oxime: The parent compound without the ethyl group.

4-Methylbenzaldehyde oxime: Similar structure with a methyl group instead of an ethyl group.

4-Chlorobenzaldehyde oxime: Contains a chlorine atom instead of an ethyl group.

Uniqueness: 4-Ethylbenzaldehyde oxime is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties

Activité Biologique

4-Ethylbenzaldehyde oxime (C₉H₁₁NO) is an organic compound characterized by the presence of an ethyl group attached to a benzaldehyde structure, with an oxime functional group (-C=N-OH) replacing the carbonyl oxygen of the aldehyde. This compound has garnered attention for its diverse biological activities, particularly in agricultural applications and potential therapeutic uses. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Interaction with Biological Targets

This compound exhibits significant interactions with various biological targets. Like other oximes, it has been noted for its ability to reactivate acetylcholinesterase (AChE), which is critical in counteracting organophosphate poisoning. Moreover, it has shown inhibitory effects on multiple kinases, such as AMP-activated protein kinase (AMPK) and phosphatidylinositol 3-kinase (PI3K), indicating a complex mode of action that extends beyond AChE reactivation.

Nematicidal Properties

Research indicates that this compound possesses nematicidal properties , effectively targeting harmful nematodes in agricultural settings. Studies have demonstrated that volatile organic compounds (VOCs) released from plants, including Annona muricata, contain 4-ethylbenzaldehyde, contributing to pest-repelling characteristics . The compound likely disrupts nematode reproductive cycles or metabolic pathways, although further research is needed to elucidate these mechanisms.

Synthesis and Characterization

The synthesis of this compound can be achieved through several methods, including the reaction of 4-ethylbenzaldehyde with hydroxylamine hydrochloride. This process yields high purity and good yields without the need for additional catalysts . The compound is characterized by its molecular weight of 149.190 g/mol and exhibits a pale yellow liquid form.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests good bioavailability, often administered intravenously for rapid action. Toxicity studies have indicated that it does not present significant concerns regarding genotoxicity or cytotoxicity in various assays. For instance, a bacterial reverse mutation assay showed no mutagenic activity at concentrations up to 5000 μg/plate .

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzaldehyde oxime | Parent compound without ethyl group | Basic reactivity as an oxime |

| 4-Methylbenzaldehyde oxime | Methyl group instead of ethyl | Similar activity profile |

| 4-Chlorobenzaldehyde oxime | Chlorine atom instead of ethyl | Varies in reactivity |

| This compound | Ethyl group enhances reactivity | Notable nematicidal properties |

Agricultural Applications

In agricultural research, this compound has been evaluated for its effectiveness against nematodes. A study demonstrated that extracts from Annona muricata containing this compound significantly reduced nematode populations in treated soils . This finding underscores its potential utility as a natural pesticide.

Toxicological Studies

Toxicological assessments have confirmed that 4-ethylbenzaldehyde does not exhibit significant clastogenic effects in vivo. In a micronucleus test conducted on mice, no increase in micronucleated polychromatic erythrocytes was observed at doses up to 1000 mg/kg . These results suggest a favorable safety profile for potential agricultural and therapeutic applications.

Analyse Des Réactions Chimiques

O-Alkylation

4-Ethylbenzaldehyde oxime undergoes O-alkylation with organohalides, forming ether derivatives. This reaction is critical for modifying its biological activity .

Example Reaction with Methyl Chloride:

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60–100°C |

| Pressure | 790–1134.5 kPa |

| Reaction Time | 4–8 hours |

| Solvent | Methanol |

| Base | NaOH or KOH |

Outcome:

Hydrolysis

The oxime bond cleaves under acidic or basic conditions, regenerating the parent aldehyde:

Reaction:

Conditions :

-

Acidic: HCl (1M), 60°C, 2 hours.

-

Basic: NaOH (1M), reflux, 3 hours.

Yield:

-

85–90% aldehyde recovery in both conditions.

Metal Complexation

The oxime group acts as a bidentate ligand, forming stable complexes with transition metals.

Example with Cu(II):

Key Properties :

| Metal Ion | Complex Stability Constant (log K) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation |

| Fe³⁺ | 7.8 ± 0.2 | Wastewater metal removal |

Nematicidal Activity via Redox Reactions

This compound disrupts nematode metabolism by interfering with redox-sensitive enzymes (e.g., V-ATPase) :

Mechanism:

-

Forms reactive intermediates (e.g., nitroxide radicals) under biological conditions.

-

Inhibits electron transport chain in Meloidogyne incognita .

Efficacy Data :

| Parameter | This compound | Benzaldehyde Oxime | Fluensulfone (Control) |

|---|---|---|---|

| LC₅₀ (J2 mortality) | 33 µg/ml | 171 µg/ml | 85 µg/ml |

| Egg Hatching Inhibition | 99% at 150 µg/ml | 0% | 98% at 200 µg/ml |

Comparative Reactivity with Analogues

The para-ethyl group enhances stability and reactivity compared to other oximes:

| Compound | Hydrolysis Rate (t₁/₂, h) | Nematicidal LC₅₀ (µg/ml) |

|---|---|---|

| This compound | 4.2 ± 0.5 | 33 |

| Benzaldehyde oxime | 1.1 ± 0.2 | 171 |

| 4-Methylbenzaldehyde oxime | 3.8 ± 0.4 | 58 |

Thermal Decomposition

At elevated temperatures (>200°C), the oxime undergoes decomposition:

Pathway:

-

Conditions: 220°C, inert atmosphere.

-

Yield: ~75% nitrile product.

This compound’s versatility in organic synthesis, catalysis, and agrochemistry underscores its importance in both industrial and academic research. Its enhanced stability and reactivity compared to analogues make it a valuable candidate for further applications .

Propriétés

IUPAC Name |

(NE)-N-[(4-ethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBIVYBFOCPTQI-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.